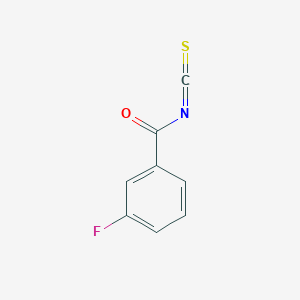

3-Fluorobenzoyl isothiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

100663-24-9 |

|---|---|

Molecular Formula |

C8H4FNOS |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-fluorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H4FNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H |

InChI Key |

JUGSSMJMUUWGIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorobenzoyl Isothiocyanate and Analogous Structures

Established Synthetic Pathways for Acyl Isothiocyanates

The preparation of acyl isothiocyanates traditionally relies on a few robust and widely adopted methods. These pathways are valued for their reliability and applicability to a diverse range of substrates.

A prevalent and straightforward method for synthesizing acyl isothiocyanates involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt. researchgate.netresearchgate.net This reaction is typically performed in situ, meaning the acyl isothiocyanate is generated and used in the same reaction vessel without isolation. researchgate.net The process involves the nucleophilic substitution of the chloride on the acyl chloride by the thiocyanate anion.

Commonly used thiocyanate salts include potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.netdergipark.org.tr The reaction is generally carried out in an anhydrous solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the reactive acyl chloride and the resulting isothiocyanate product. researchgate.netmdpi.com For instance, various fluorobenzoyl isothiocyanates are effectively synthesized by reacting the corresponding fluorobenzoyl chloride with KSCN in acetone. mdpi.com Similarly, the synthesis of 2-fluorobenzoyl isothiocyanate is achieved through the reaction of 2-fluorobenzoyl chloride and ammonium thiocyanate in acetone. dergipark.org.tr The resulting acyl isothiocyanate is then typically reacted with an appropriate nucleophile, such as an amine, to produce acylthiourea derivatives. dergipark.org.trgrafiati.com

This method's primary advantages are the ready availability of starting materials and the operational simplicity of the one-pot procedure. researchgate.net

Table 1: Examples of In Situ Generation of Acyl Isothiocyanates

| Acyl Chloride | Thiocyanate Salt | Solvent | Product | Citation |

| Isomeric Fluorobenzoyl Chlorides | Potassium Thiocyanate | Acetone | Isomeric Fluorobenzoyl Isothiocyanates | researchgate.net |

| 2-Fluorobenzoyl Chloride | Ammonium Thiocyanate | Acetone | 2-Fluorobenzoyl Isothiocyanate | dergipark.org.tr |

| Benzoyl Chloride | Potassium Thiocyanate | Acetone | Benzoyl Isothiocyanate | grafiati.com |

| Substituted Benzoyl Chlorides | Ammonium Thiocyanate | Not Specified | Substituted Benzoyl Isothiocyanates | researchgate.net |

Beyond the classic acyl chloride route, several other strategies have been developed, often utilizing different starting materials to broaden the synthetic utility and avoid the use of moisture-sensitive acyl chlorides.

One significant alternative starts from primary amines. cbijournal.comorganic-chemistry.org This method involves the reaction of an amine with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) to form a dithiocarbamate (B8719985) salt intermediate in situ. organic-chemistry.org This intermediate is then decomposed using a desulfurating agent to yield the isothiocyanate. cbijournal.comorganic-chemistry.org Tosyl chloride is an effective reagent for this decomposition. organic-chemistry.org

Another innovative approach allows for the direct conversion of carboxylic acids to acyl isothiocyanates. researchgate.net This one-pot method uses a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP), avoiding the need to first convert the carboxylic acid to an acyl chloride. researchgate.net

Other advanced methods include:

The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent for dithiocarbamates. cbijournal.com

The reaction of isocyanides with elemental sulfur. mdpi.com

Group metathesis reactions between a primary amine and a readily available isothiocyanate, such as phenyl isothiocyanate. rsc.org

The use of thiocarbonyl surrogates, like thiophosgene (B130339) or thiocarbonyl fluoride, although their high toxicity and volatility are significant drawbacks. mdpi.com

Table 2: Comparison of Alternative Synthesis Precursors

| Precursor | Key Reagents | Intermediate | Advantage | Citation |

| Primary Amines | Carbon Disulfide, Tosyl Chloride | Dithiocarbamate Salt | Avoids acyl chlorides | organic-chemistry.org |

| Carboxylic Acids | TCCA, TPP | Activated Carboxylic Acid | One-pot from stable acids | researchgate.net |

| Isocyanides | Elemental Sulfur | None | Direct sulfuration | mdpi.com |

| Primary Amines | Phenyl Isothiocyanate | Thiourea (B124793) | Group metathesis | rsc.org |

Optimized Synthesis Protocols for 3-Fluorobenzoyl Isothiocyanate

The synthesis of this compound has been specifically reported, primarily following the established pathway from its corresponding acyl chloride. In a typical optimized laboratory procedure, 3-fluorobenzoyl chloride is reacted with potassium thiocyanate (KSCN) in anhydrous acetone. mdpi.com

The reaction mixture is heated under reflux for approximately two hours to ensure complete conversion. mdpi.com The resulting solution contains the desired this compound. For many applications, such as the subsequent synthesis of thiourea derivatives, this solution is used directly without isolating the isothiocyanate product. mdpi.comnih.gov This in situ approach is efficient and minimizes potential degradation of the reactive intermediate. The yield for the formation of this compound via this method has been reported to be approximately 81%. mdpi.com This protocol provides a reliable and high-yielding route to this specific compound, facilitating its use in further synthetic transformations. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Refinements in Isothiocyanate Production

Key developments in green isothiocyanate synthesis include:

Use of Water as a Solvent: A one-pot procedure has been developed for synthesizing isothiocyanates from amines and carbon disulfide using water as the solvent. This method employs sodium persulfate (Na₂S₂O₈) as an efficient desulfurizing agent. rsc.org

Non-Toxic Reagents: A practical and environmentally friendly method utilizes calcium oxide (CaO), a cheap and non-toxic chemical, which acts as both the base and the desulfurating agent in the reaction between amines and CS₂. benthamdirect.com Similarly, sodium hydroxide (B78521) (NaOH) has been used for the same dual purpose in a one-pot synthesis of aryl isothiocyanates under mild, benchtop conditions. tandfonline.com

Mild and Eco-Friendly Bases: The use of sodium bicarbonate has been highlighted as a mild and effective green alternative to organic bases in the formation of dithiocarbamate salts. cbijournal.com

Biphasic Solvent Systems: An effective method employs tetrapropylammonium (B79313) tribromide (TPATB) for the decomposition of dithiocarbamate salts in a water/ethyl acetate (B1210297) biphasic system, which simplifies product isolation and reagent handling. cbijournal.com

These approaches demonstrate a significant shift towards more ecologically and economically viable processes for producing isothiocyanates, reducing reliance on toxic reagents and volatile organic solvents. cbijournal.combenthamdirect.com

Table 3: Overview of Green Synthesis Approaches for Isothiocyanates

| Green Approach | Key Reagent/Condition | Advantage | Citation |

| Aqueous Synthesis | Sodium Persulfate (Na₂S₂O₈), Water | Avoids organic solvents | rsc.org |

| Non-Toxic Dual-Role Reagent | Calcium Oxide (CaO) | Inexpensive, non-toxic, simplifies system | benthamdirect.com |

| Low-Cost Dual-Role Reagent | Sodium Hydroxide (NaOH) | No extra desulfurating agent needed | tandfonline.com |

| Mild Base | Sodium Bicarbonate | Milder and greener than organic bases | cbijournal.com |

| Biphasic System | TPATB, Water/Ethyl Acetate | Eco-friendly reagents and solvents | cbijournal.com |

Reaction Chemistry and Derivatization Pathways of 3 Fluorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. oup.comnih.gov This reactivity is the foundation for many of the derivatization pathways of 3-fluorobenzoyl isothiocyanate. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, making it more reactive than typical alkyl or aryl isothiocyanates. arkat-usa.orgresearchgate.net

A fundamental reaction of this compound is its interaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. urfu.rudergipark.org.trresearchgate.net This reaction proceeds through the nucleophilic addition of the amino group to the central carbon of the isothiocyanate moiety. mdpi.com For instance, the reaction of 2-fluorobenzoyl isothiocyanate with various aniline (B41778) derivatives results in the corresponding 2-fluorobenzoyl substituted thioureas. dergipark.org.tr Similarly, this compound can be reacted with different amino compounds to yield a library of thiourea derivatives. nih.gov The general scheme for this reaction involves refluxing the isothiocyanate with the appropriate amine in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107). dergipark.org.trnih.gov

The synthesis of 1,1-diethyl-3-(3-fluorobenzoyl)-thiourea is a specific example of this reaction, prepared by reacting 3-fluorobenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form the isothiocyanate in situ, which is then treated with diethylamine.

Table 1: Examples of Thiourea Derivatives from Fluorobenzoyl Isothiocyanates

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Fluorobenzoyl isothiocyanate | Aniline derivatives | 2-Fluorobenzoyl substituted thioureas | dergipark.org.tr |

| 3-Fluorobenzoyl chloride + NH4SCN | Diethylamine | 1,1-Diethyl-3-(3-fluorobenzoyl)-thiourea | |

| 4-Fluorobenzoyl isothiocyanate | Anabasine | 4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide | researchgate.net |

Thiosemicarbazides are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. acs.org this compound can serve as a key reagent in the formation of these scaffolds. The reaction typically involves the addition of a hydrazine (B178648) derivative to the isothiocyanate. For example, the reaction of fluorobenzoyl hydrazides with alkyl or aryl isothiocyanates in boiling ethanol (B145695) yields 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides. arkat-usa.org While this example illustrates the reverse reaction, the direct reaction of this compound with hydrazine or its derivatives would also lead to the corresponding thiosemicarbazide (B42300). The addition of hydrazides to isothiocyanates is a well-established and convenient method for synthesizing thiosemicarbazide derivatives. academie-sciences.fr

Acyl isothiocyanates, including this compound, are valuable partners in cycloaddition reactions, which are powerful tools for constructing cyclic compounds. mdpi.comfiveable.me These reactions can lead to a wide variety of five- and six-membered heterocyclic systems. arkat-usa.org The isothiocyanate moiety can participate in these reactions in several ways, involving either the C=N or C=S double bonds.

One of the most common types of cycloaddition is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. frontiersin.orgwikipedia.orgnumberanalytics.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the isothiocyanate) to form a five-membered ring. wikipedia.orgnumberanalytics.com For instance, acyl isothiocyanates can react with diazoazoles in a cycloaddition reaction to form fused 1,2,3,5-thiatriazine rings. urfu.ru The presence of the carbonyl group in the acyl isothiocyanate is crucial for this reactivity. urfu.ru

Another important class of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgbeilstein-journals.org In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. fiveable.me Polyfluoroalkyl thiocarbonyl compounds are known to be excellent dienophiles in [4+2] cycloaddition reactions with 1,3-dienes, leading to fluorine-containing thiopyran derivatives. mdpi.com Given this precedent, this compound is expected to exhibit similar reactivity.

Furthermore, acyl isothiocyanates can undergo cyclization reactions involving both of their electrophilic centers (the carbonyl carbon and the isothiocyanate carbon), leading to various five- and six-membered heterocycles. arkat-usa.orgresearchgate.net

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of this compound makes it a highly versatile building block in organic synthesis for the creation of more complex molecules. arkat-usa.orgresearchgate.netresearchgate.net The thiourea and thiosemicarbazide derivatives formed from its initial reactions can be readily cyclized to generate a diverse array of heterocyclic systems.

For instance, 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides can be cyclized in the presence of boiling aqueous sodium hydroxide (B78521) to produce 1,2,4-triazole-3-thiones. arkat-usa.org Similarly, thiosemicarbazides can be cyclized using concentrated sulfuric acid to yield 1,3,4-thiadiazole (B1197879) derivatives. The isothiocyanate group is a key functional handle that allows for the introduction of a thiocarbonyl moiety, which can then participate in a variety of subsequent chemical transformations. This two-step approach, involving the initial formation of a thiourea or thiosemicarbazide followed by cyclization, is a common and effective strategy for the synthesis of complex heterocyclic compounds.

Exploration of Novel Reactivity Patterns and Transformation Mechanisms

The chemistry of acyl isothiocyanates is rich and offers avenues for exploring novel reactivity beyond standard nucleophilic additions and cyclizations. arkat-usa.orgresearchgate.net The presence of two electrophilic centers in this compound—the carbonyl carbon and the isothiocyanate carbon—imparts a unique reactivity profile. arkat-usa.orgresearchgate.net

One area of interest is the potential for acyl isothiocyanates to act as acylating agents or thiocyanate transfer reagents. arkat-usa.orgresearchgate.net Under certain conditions, the acyl group can be transferred to a nucleophile, or alternatively, the thiocyanate group can be transferred.

The mechanism of reactions involving acyl isothiocyanates can be complex. For example, in cycloaddition reactions, the process can be either concerted, occurring in a single step, or stepwise, involving the formation of an intermediate. numberanalytics.com The specific pathway is often influenced by the nature of the reactants and the reaction conditions.

Furthermore, the interaction of the isothiocyanate group with various molecular targets is a subject of ongoing investigation. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to covalent modifications that can alter their function. nih.gov This reactivity is fundamental to the biological activities of many isothiocyanate-containing compounds. oup.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Fluorobenzoyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-fluorobenzoyl isothiocyanate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. Due to the fluorine substitution at the meta-position, the aromatic region will display a complex splitting pattern. The protons ortho, para, and the remaining meta to the fluorine atom will have unique chemical shifts and coupling constants (J-values) due to their different electronic environments and spin-spin interactions with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Key resonances include those for the carbonyl carbon (C=O), the isothiocyanate carbon (-N=C=S), and the aromatic carbons. The chemical shift of the isothiocyanate carbon can sometimes be broad or difficult to observe due to its relaxation properties. The carbon atoms in the fluorinated benzene (B151609) ring will show characteristic chemical shifts influenced by the electron-withdrawing nature of the fluorine atom and the benzoyl isothiocyanate group. Furthermore, carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) will be observed, providing further confirmation of the fluorine substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165-175 |

| N=C=S | ~130-140 |

| C-F (aromatic) | ~160-165 (with ¹J(C-F)) |

| Other aromatic C | ~115-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers valuable information about the functional groups and conformational aspects of this compound.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups.

Isothiocyanate (-N=C=S) Stretch: A very strong and characteristic broad or split band is expected in the region of 2000-2200 cm⁻¹. This band arises from the asymmetric stretching vibration of the -N=C=S group.

Carbonyl (C=O) Stretch: A strong absorption band corresponding to the carbonyl stretching vibration is anticipated in the range of 1680-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the fluorinated ring and the isothiocyanate group.

C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-F stretching vibration.

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) are characteristic of the aromatic ring.

FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations, which are often weak in FTIR, can be strong in Raman spectra. For this compound, the symmetric stretch of the isothiocyanate group, typically appearing in the region of 1000-1200 cm⁻¹, would be a key feature in the FT-Raman spectrum. The aromatic ring vibrations also give rise to distinct Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| -N=C=S (asymmetric stretch) | 2000-2200 (strong, broad) | |

| -N=C=S (symmetric stretch) | 1000-1200 (strong) | |

| C=O (stretch) | 1680-1720 (strong) | |

| C-F (stretch) | 1200-1300 (strong) | |

| Aromatic C=C | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electron ionization (EI) is a common method used for this purpose.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The presence of fluorine and sulfur isotopes would result in characteristic isotopic patterns. Key fragmentation pathways would likely involve:

Loss of the isothiocyanate group: Cleavage of the C-N bond to lose ·NCS.

Formation of the 3-fluorobenzoyl cation: A prominent peak corresponding to the [FC₆H₄CO]⁺ fragment.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the benzoyl cation to form the 3-fluorophenyl cation.

Loss of fluorine: Fragmentation involving the loss of a fluorine radical.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₄FNOS⁺ |

| [M - NCS]⁺ | C₇H₄FO⁺ |

| [M - CO - F]⁺ | C₇H₄S⁺ |

| [FC₆H₄CO]⁺ | 3-Fluorobenzoyl cation |

| [FC₆H₄]⁺ | 3-Fluorophenyl cation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Application of Hyphenated Analytical Techniques for Integrated Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. deltastate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, confirming its identity and purity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing reaction mixtures, LC-MS is an invaluable tool. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification. rsc.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful, though less common, technique provides online NMR data for separated compounds, offering detailed structural information without the need for offline isolation. rsc.org

These integrated techniques provide a comprehensive analytical approach, combining separation with rich spectroscopic data to ensure the accurate and complete characterization of this compound and its derivatives in various matrices. deltastate.edu

Theoretical and Computational Chemistry Approaches to 3 Fluorobenzoyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-fluorobenzoyl isothiocyanate. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and preferred three-dimensional arrangement (conformation) of the molecule.

A common approach involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy, and thus most stable, conformation. mdpi.com Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently used to achieve a balance between accuracy and computational cost for organic molecules. researchgate.net

From these calculations, a wealth of information can be derived:

Molecular Geometry: Precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: The distribution of electrons within the molecule is elucidated. This includes mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis: The molecule can exist in different spatial orientations, or conformers, due to rotation around single bonds (e.g., the bond between the carbonyl carbon and the phenyl ring). Quantum calculations can determine the relative energies of these conformers to identify the most stable forms and the energy barriers between them.

| Parameter | Calculated Value | Description |

| Optimized Energy | -X Hartrees | The total electronic energy of the most stable molecular conformation. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

| C=O Bond Length | ~1.21 Å | Predicted length of the carbonyl double bond. |

| N=C=S Angle | ~178° | Predicted angle of the isothiocyanate group, indicating near-linearity. |

Note: The values in this table are representative and would be determined by specific DFT calculations.

Molecular Docking Simulations for Predictive Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. frontiersin.org

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein. The ligand's structure is often optimized using the quantum chemical methods described previously.

Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the protein. frontiersin.org The program then explores numerous possible conformations and orientations of the ligand within the site, scoring each one based on a defined scoring function.

Analysis: The results are ranked by their binding affinity scores, typically expressed in kcal/mol, where a more negative value suggests a stronger, more favorable interaction. frontiersin.org The top-scoring poses are then analyzed to identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

This predictive approach allows researchers to screen large virtual libraries of compounds against a specific biological target or to test a single compound against various potential targets, thereby hypothesizing its mechanism of action. rsc.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bcl-2 (Anti-apoptotic protein) | 4LVT | -7.8 | Arg102, Tyr67, Val91 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Ser530, Tyr385, Arg120 |

| Bacterial DNA Gyrase B | 5L3J | -7.5 | Asp73, Asn46, Ile78 |

Note: This table presents hypothetical docking results to illustrate the output of such a simulation. PDB IDs are for existing protein structures.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by applying the laws of classical mechanics. fraserlab.com

In the context of this compound, an MD simulation would typically start with the best-docked pose of the ligand-protein complex. This complex is then placed in a simulated physiological environment, usually a box of water molecules and ions, to mimic conditions in the body. mdpi.com The simulation then calculates the forces on every atom at very short time intervals (femtoseconds), allowing the system to evolve over a period of nanoseconds or even microseconds.

Key insights from MD simulations include:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the binding pose. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. mdpi.com

Binding Energetics: More advanced calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), can be performed on the MD trajectory to provide a more accurate estimation of the binding free energy.

Flexibility and Local Dynamics: The Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to see how the protein's flexibility changes upon ligand binding. nih.gov

MD simulations are computationally intensive but provide a crucial link between a static docking pose and the dynamic reality of biological systems, validating the stability of predicted interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com

To build a QSAR model for activities related to this compound, a "training set" of structurally similar isothiocyanate compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. wur.nl

The process involves:

Descriptor Calculation: For each molecule in the training set, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using statistical cross-validation and an external "test set" of compounds that were not used in the model's creation.

Once a robust and predictive QSAR model is developed, it can be used to estimate the biological activity of new or untested compounds, like this compound, based solely on its calculated descriptors. This allows for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. wur.nl

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. |

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to explore the reactivity of this compound and to elucidate the mechanisms of its chemical reactions. The highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) is known to react readily with biological nucleophiles. researchgate.net

Using quantum chemical methods like DFT, researchers can model potential reaction pathways. For instance, the reaction of this compound with a nucleophile (such as the thiol group of a cysteine residue in a protein) can be simulated. These calculations can identify the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

By mapping the energy profile of the reaction, computational chemists can:

Determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Predict the reaction rate and whether a reaction is thermodynamically favorable (i.e., if the products are at a lower energy than the reactants).

Compare different potential pathways to determine the most likely mechanism.

This in silico approach provides a molecular-level understanding of how this compound might interact covalently with biological targets or undergo other chemical transformations, offering mechanistic insights that can be difficult to obtain through experimental means alone.

Mechanistic Biological Investigations of 3 Fluorobenzoyl Isothiocyanate at the Cellular and Molecular Level in Vitro Studies

Modulation of Cellular Signaling Pathways

Isothiocyanates are well-documented modulators of various cellular signaling pathways that are critical in the pathogenesis of diseases like cancer. While direct evidence for 3-Fluorobenzoyl isothiocyanate is not extensively available for all pathways, the activities of structurally similar compounds, such as benzyl (B1604629) isothiocyanate (BITC), provide a strong basis for inferred mechanisms.

While direct studies on this compound's effect on the NRF2 pathway are not available, isothiocyanates are well-known activators of this critical cytoprotective pathway. mdpi.comrsc.org The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. nih.gov Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its repressor, Kelch-like ECH associated protein 1 (Keap1). mdpi.com

Isothiocyanates, being electrophilic compounds, can react with cysteine residues on Keap1. mdpi.com This interaction leads to a conformational change in Keap1, preventing it from marking NRF2 for degradation. mdpi.com Consequently, NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.comnih.gov Studies on compounds like benzyl isothiocyanate (BITC) have shown remarkable upregulation of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). rsc.org This activation of the NRF2 pathway is a key mechanism by which isothiocyanates are thought to exert their chemopreventive effects by enhancing the detoxification of carcinogens. nih.gov

There is currently a lack of specific research on the impact of this compound on cell cycle progression and apoptosis. However, extensive research on other isothiocyanates, such as benzyl isothiocyanate (BITC), demonstrates potent effects in these areas. BITC has been shown to inhibit the growth of human pancreatic cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with a decrease in the levels of key regulatory proteins like cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov

Furthermore, BITC is a known inducer of apoptosis, or programmed cell death. nih.govnih.govmdpi.com The mechanisms underlying this effect include an increase in the Bax/Bcl-2 ratio, which favors apoptosis, and the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov In some cancer cell lines, BITC-induced apoptosis is also linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com The apoptotic effects of various isothiocyanates have been consistently observed across different cancer cell types. nih.govfrontiersin.org

Table 1: Effects of Benzyl Isothiocyanate (BITC) on Cell Cycle and Apoptosis Markers in BxPC-3 Pancreatic Cancer Cells

| Marker | Effect of BITC Treatment | Reference |

|---|---|---|

| Cell Cycle Phase | G2/M Arrest | nih.gov |

| Cyclin B1 | Decreased Protein Levels | nih.gov |

| Cdk1 | Decreased Protein Levels | nih.gov |

| Bax/Bcl-2 Ratio | Increased | nih.gov |

| Procaspase-3 | Cleavage (Activation) | nih.gov |

This table is based on data for benzyl isothiocyanate and is provided for contextual understanding.

Specific studies detailing the effects of this compound on angiogenesis-related factors are not currently available. However, research on benzyl isothiocyanate (BITC) has demonstrated significant anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Key factors involved in this process include Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinases (MMPs), and Hypoxia-Inducible Factor (HIF).

BITC has been shown to suppress pancreatic tumor angiogenesis by inhibiting the HIF-α/VEGF signaling pathway. nih.gov It significantly reduces the secretion of VEGF and MMP-2 in cancer cells under both normal and hypoxic conditions. nih.gov Furthermore, BITC treatment has been observed to decrease the expression of HIF-α and the phosphorylation of VEGFR-2, a key receptor for VEGF. nih.gov The inhibition of these factors ultimately leads to a reduction in neovascularization. nih.gov

While there is no direct evidence regarding the interaction of this compound with the STAT3 signaling pathway, the closely related benzyl isothiocyanate (BITC) has been identified as an inhibitor of this pathway. nih.govnih.gov The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell proliferation, survival, and differentiation. nih.gov Its persistent activation is a hallmark of many human cancers.

BITC has been shown to inhibit the tyrosine phosphorylation of STAT3, which is a critical step for its activation. nih.gov This leads to reduced levels of both total and activated STAT3 protein, resulting in decreased STAT3 DNA-binding and transcriptional activities. nih.gov The inhibition of the STAT3 pathway is a key mechanism through which BITC induces apoptosis in pancreatic cancer cells. nih.gov

Direct Interaction with Biological Macromolecules, Including Cysteine Thiols and Enzymes

Specific studies on the direct interaction of this compound with biological macromolecules are limited. However, the isothiocyanate group (-N=C=S) is known to be highly reactive, particularly with nucleophilic groups found in proteins. The primary targets for isothiocyanates are the thiol groups of cysteine residues. nih.govresearchgate.net

The reaction between an isothiocyanate and a cysteine thiol forms a dithiocarbamate (B8719985) adduct. researchgate.net This covalent modification can alter the structure and function of proteins, including enzymes. This reactivity is fundamental to many of the biological effects of isothiocyanates, including their ability to activate the NRF2 pathway through interaction with Keap1 cysteine residues. mdpi.com The electrophilic nature of the isothiocyanate group allows it to readily react with and modify the function of various cellular proteins. nih.gov

In Vitro Antimicrobial Activity and Proposed Mechanistic Bases

Research has been conducted on the antimicrobial properties of derivatives of this compound, specifically 1-(3-fluorobenzoyl)-4-aryl/(alkyl)thiosemicarbazides. nih.gov These compounds have demonstrated in vitro antibacterial activity against a panel of Gram-positive bacteria. nih.gov The antimicrobial efficacy of these thiosemicarbazides was found to be highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity. nih.gov

The proposed mechanism for the antimicrobial action of isothiocyanates, in general, involves their ability to cause membrane damage and leakage of cellular metabolites. frontiersin.org The electrophilic isothiocyanate group can also react with sulfhydryl groups on essential enzymes, leading to their inactivation and the inhibition of vital metabolic processes. frontiersin.org While all tested 1,2,4-triazoles (cyclic analogues) were devoid of potent activity, the parent thiosemicarbazides showed promising results. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 1-(3-fluorobenzoyl)-thiosemicarbazides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-fluorobenzoyl)-4-(2-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus (MRSA and MSSA clinical isolates) | 7.82 - 31.25 | nih.gov |

| 1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus (MRSA and MSSA clinical isolates) | 7.82 - 31.25 | nih.gov |

This table presents data for derivatives of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of isothiocyanates is influenced by their chemical structure. oregonstate.edu Aromatic isothiocyanates are thought to exert their antimicrobial activity more effectively than aliphatic ones due to their ability to cross bacterial membrane structures. oregonstate.edu Studies on various isothiocyanates have reported bactericidal effects against a range of bacteria. For example, some isothiocyanates have shown bactericidal effects in the range of 12.5–100.0 μg/mL against E. coli and 12.5–50.0 μg/mL against B. cereus. nih.gov

In a study investigating fluorobenzoylthiosemicarbazides, which are structurally related to fluorobenzoyl isothiocyanates, certain derivatives displayed activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. aalto.fi This suggests that the fluorobenzoyl moiety can be a component of potent antibacterial compounds.

Table 1: Antibacterial Activity of Benzyl Isothiocyanate (BITC) against selected bacterial strains Note: This data is for a related compound and is provided for comparative purposes.

| Bacterial Strain | Type | Activity | Reference |

| Bacillus cereus | Gram-Positive | High | mdpi.com |

| Staphylococcus aureus | Gram-Positive | Moderate | mdpi.com |

| Escherichia coli | Gram-Negative | Moderate | nih.gov |

| Aggregatibacter actinomycetemcomitans | Gram-Negative | High | mdpi.comrsc.org |

| Porphyromonas gingivalis | Gram-Negative | High | mdpi.comrsc.org |

Antifungal Efficacy Against Fungal Species

Specific studies detailing the antifungal efficacy of this compound against particular fungal species are limited. However, the isothiocyanate class of compounds, in general, has been recognized for its antifungal properties. netascientific.comnih.gov Research on various isothiocyanates has demonstrated activity against a range of fungi, including common food spoilage molds and plant pathogens.

For example, allyl isothiocyanate (AITC) has been shown to inhibit the growth of Candida albicans. researchgate.net Another study highlighted that benzyl isothiocyanate (BITC) fumigation can inhibit the growth and mycotoxin production of Alternaria alternata. rsc.org The antifungal action of isothiocyanates is believed to be, in part, due to their ability to disrupt the fungal cell membrane. rsc.org

Table 2: Antifungal Activity of selected Isothiocyanates against fungal species Note: This data is for related compounds and is provided for comparative purposes.

| Fungal Species | Isothiocyanate | Observed Effect | Reference |

| Aspergillus niger | Various synthetic analogues | Antifungal activity observed | netascientific.com |

| Penicillium cyclopium | Various synthetic analogues | Antifungal activity observed | netascientific.com |

| Rhizopus oryzae | Various synthetic analogues | Antifungal activity observed | netascientific.com |

| Candida albicans | Allyl isothiocyanate | Growth inhibition | researchgate.net |

| Alternaria alternata | Benzyl isothiocyanate | Inhibition of growth and mycotoxin production | rsc.org |

| Botrytis spp. | Benzyl isothiocyanate, 2-phenethyl isothiocyanate | Tolerance observed in species with mfsG gene | capes.gov.br |

Molecular Basis of Biocidal Action (e.g., Reduction of Oxygen Consumption, Mitochondrial Membrane Depolarization)

The biocidal action of isothiocyanates is multifaceted and involves targeting key cellular processes. While direct molecular studies on this compound are scarce, research on related compounds, particularly benzyl isothiocyanate (BITC), provides significant insights into the likely mechanisms.

One of the primary targets of isothiocyanates is the mitochondrion. Studies have shown that BITC can directly interfere with mitochondrial function. nih.gov This includes the inhibition of the mitochondrial respiratory chain, which leads to a reduction in oxygen consumption. nih.govnih.gov Specifically, BITC has been found to inhibit complex III of the respiratory chain. nih.gov This disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov

The accumulation of ROS can, in turn, trigger a cascade of events leading to apoptosis, or programmed cell death. nih.govnih.gov Furthermore, BITC has been observed to induce mitochondrial membrane depolarization, a key event in the apoptotic pathway. nih.gov This depolarization is associated with the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspases, the executioner enzymes of apoptosis. nih.gov

In inflammatory leukocytes, BITC has been shown to inhibit NADPH oxidase, an enzyme responsible for generating large amounts of superoxide, a type of ROS. unich.itscispace.com This suggests that isothiocyanates can also exert their effects by modulating cellular redox balance.

Enzymatic Inhibition Studies (e.g., Cyclooxygenase Enzymes: COX-1, COX-2)

Currently, there is a lack of direct scientific evidence from in vitro studies specifically investigating the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). The existing body of research on isothiocyanates and their interaction with the cyclooxygenase pathway is not extensive, and studies on fluorinated benzoyl derivatives in this context are particularly rare. mdpi.comaalto.fimdpi.comnih.govresearchgate.net

While some isothiocyanates have been investigated for their anti-inflammatory properties, their mechanism of action is often attributed to pathways other than direct COX inhibition. oregonstate.edu Therefore, any potential activity of this compound as a COX-1 or COX-2 inhibitor remains to be elucidated through future enzymatic assays.

Cellular Cytotoxicity and Antiproliferative Effects in Model Cell Lines

While specific data on this compound is limited, the broader family of isothiocyanates has been extensively studied for its cytotoxic and antiproliferative effects against various cancer cell lines. Benzyl isothiocyanate (BITC), an aromatic isothiocyanate, has been shown to be a potent inhibitor of cell proliferation in several human cancer cell lines, including HeLa (cervix carcinoma), Fem-x (melanoma), and LS 174 (colon cancer).

The antiproliferative activity of BITC is often associated with the induction of apoptosis and cell cycle arrest. For instance, in human acute myeloid leukemia SKM-1 cells, BITC was found to be more potent than the aliphatic isothiocyanate sulforaphane (B1684495) in reducing cell viability, with IC50 values between 4.0 and 5.0 µM. In another study, BITC at a concentration of 5 μM significantly decreased the viability of osteoclast-like differentiating RAW264.7 cells.

The cytotoxic effects of isothiocyanates are often selective for malignant cells over normal cells. For example, the IC50 values for BITC on peripheral blood mononuclear cells (PBMCs) were higher than on the tested malignant cell lines, indicating a degree of selectivity.

Table 3: Antiproliferative Activity of Benzyl Isothiocyanate (BITC) on various cell lines Note: This data is for a related compound and is provided for comparative purposes.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | 17.1 | |

| SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | |

| HeLa | Cervix Carcinoma | 5.04 | |

| Fem-x | Melanoma | 2.76 | |

| LS 174 | Colon Cancer | 14.30 | |

| RAW264.7 | Preosteoclast | ~5 |

Investigations into Hydrogen Sulfide (B99878) (H2S) Release Profiles of Novel Derivatives (In Vitro)

Aryl isothiocyanates have been identified as a class of compounds capable of releasing hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles. The release of H₂S from these compounds is typically slow and can be triggered by organic thiols such as L-Cysteine. This slow release profile is considered a desirable characteristic for potential therapeutic agents.

While specific studies on the H₂S-releasing capabilities of novel derivatives of this compound are not yet available, the general findings for aryl isothiocyanates provide a strong basis for expecting similar properties. For example, phenyl isothiocyanate has been shown to release H₂S in the presence of L-Cysteine, with a maximum concentration (Cmax) of about 20 µM being reached. Other naturally occurring isothiocyanates like benzyl isothiocyanate (BITC) and allyl isothiocyanate (AITC) have also been demonstrated to be H₂S donors.

The isothiocyanate functional group is considered a suitable slow H₂S-releasing moiety. Therefore, it is plausible that novel derivatives of this compound could be designed and synthesized to modulate their H₂S release profiles for various biological applications. Further research is needed to characterize the specific H₂S-releasing properties of such derivatives.

Preliminary Assessment of Plant Growth Regulatory Potential in Controlled Environments

Direct research on the plant growth regulatory potential of this compound is not currently available. However, studies on other isothiocyanates, such as allyl isothiocyanate (AITC), suggest that these compounds can have significant effects on soil microbial communities, which in turn can influence plant growth and health. nih.gov

AITC, when used as a soil fumigant, has been shown to alter the diversity and composition of soil bacteria and fungi. nih.gov For instance, it can reduce bacterial diversity while stimulating fungal diversity. nih.gov Such changes in the soil microbiome can have indirect effects on plant growth by, for example, suppressing soil-borne pathogens and promoting beneficial microorganisms. nih.gov

In one study, AITC fumigation was found to increase the abundance of beneficial bacteria like Lysobacter, which is known to have activity against pathogenic fungi and nematodes. nih.gov Furthermore, AITC treatment of soil has been associated with an increase in soil organic matter, total nitrogen, and available potassium, all of which are beneficial for plant growth. While these effects are not a direct regulation of plant growth by the compound itself, they demonstrate a clear potential for isothiocyanates to influence the plant growth environment. Further research is needed to determine if this compound has similar or different effects.

Advanced Applications in Chemical Sciences and Materials Technology

Utilization as a Building Block in Complex Organic Synthesis

3-Fluorobenzoyl isothiocyanate serves as a versatile and reactive building block in the field of complex organic synthesis. The isothiocyanate functional group (-N=C=S) is characterized by two electrophilic carbon atoms, which allows for a wide range of reactions with various nucleophiles, leading to the formation of diverse and complex molecular architectures. arkat-usa.org This reactivity is fundamental to its utility in constructing larger molecules. Isothiocyanates, in general, are well-established precursors for synthesizing thioureas, thioamides, and a multitude of heterocyclic compounds. chemrxiv.orgrsc.orgijacskros.comresearchgate.net

The presence of the benzoyl group imparts unique reactivity to the isothiocyanate moiety. arkat-usa.org The synthetic utility is further modulated by the fluorine atom at the 3-position of the phenyl ring. Fluorine's high electronegativity can influence the electronic properties of the entire molecule, affecting reaction rates and pathways. A key application of substituted phenyl isothiocyanates is in the synthesis of complex heterocyclic systems. For instance, 3-substituted phenyl isothiocyanates react with enolates derived from ketones to form thioamide intermediates. These intermediates can then undergo condensation reactions, for example with hydrazine (B178648), to yield complex fused ring systems like benzofuropyrazoles. mdpi.com This demonstrates the role of the isothiocyanate as a critical synthon for introducing sulfur and nitrogen atoms into a carbon framework to build elaborate structures. The general synthetic routes often involve the reaction of a primary amine with reagents like thiophosgene (B130339) or carbon disulfide (CS₂), followed by desulfurization, to generate the isothiocyanate group, which is then ready for subsequent transformations. ijacskros.comnih.govorganic-chemistry.org

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The reactivity of this compound makes it a valuable reagent for the development of novel heterocyclic scaffolds and the generation of chemical libraries for drug discovery and materials science. arkat-usa.org Isothiocyanates are known to be excellent starting materials for creating a wide array of N-heterocycles. rsc.org The dual electrophilic nature of the acyl isothiocyanate group allows for cyclization reactions that can form five- or six-membered rings containing one or more heteroatoms. arkat-usa.org

A prominent example is the synthesis of pyrazole (B372694) derivatives. Research has shown that 3-substituted phenyl isothiocyanates can be used to synthesize 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.com In these multi-step syntheses, the isothiocyanate reacts to form a thioamide intermediate, which is then cyclized with hydrazine to create the pyrazole core. mdpi.com Interestingly, such reactions can sometimes lead to unexpected but valuable side products, such as 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, thereby expanding the diversity of the resulting chemical library from a single synthetic pathway. mdpi.com

Furthermore, derivatives of benzoyl isothiocyanate are used to create other important heterocyclic systems. For example, the reaction of fluorobenzoylhydrazide with isothiocyanates yields thiosemicarbazides, which can be cyclized in the presence of a base like sodium hydroxide (B78521) to form 1,2,4-triazole-3-thiones. nih.gov This strategy allows for the systematic variation of substituents on the heterocyclic core, which is a key principle in the generation of chemical libraries for screening biological activity. The ability to generate diverse heterocyclic frameworks, such as pyrazoles, triazoles, thiazoles, and thiadiazoles, from isothiocyanate precursors is a cornerstone of modern medicinal chemistry. arkat-usa.orgnih.govuobaghdad.edu.iq

| Precursor Compound | Reagents | Resulting Heterocyclic Scaffold | Reference |

| 6-methoxybenzofuran-3(2H)-one & 3-substituted phenyl isothiocyanate | 1. LiHMDS 2. Hydrazine monohydrate | 1H-benzofuro[3,2-c]pyrazole | mdpi.com |

| Fluorobenzoylhydrazide & Aryl/alkyl isothiocyanate | 1. Ethanol (B145695) (reflux) 2. NaOH (aq) | 1,2,4-triazole-3-thione | nih.gov |

| Acyl isothiocyanates & 2-hydrazinylethanol | - | 1,2,4-triazole-3-thiones | arkat-usa.org |

Applications in Fluorescent Labeling and Probe Development for Biomolecules

The isothiocyanate group is a well-established reactive handle for the fluorescent labeling of biomolecules. biomol.com Isothiocyanates react readily with primary amine groups, such as the N-terminus of proteins or the amine groups on the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) bonds. rsc.orgdiva-portal.org This reaction is a cornerstone of bioconjugation chemistry. One of the most famous examples is Fluorescein isothiocyanate (FITC), which has been widely used for decades to label proteins, antibodies, and other biomolecules for visualization in various biological assays. rsc.orgnih.govbiomol.comnih.gov

While specific applications of this compound in this area are not extensively detailed in the provided research, the principles of its potential use can be inferred. The fluorobenzoyl moiety would act as the structural backbone to which a fluorophore could be attached, with the isothiocyanate group serving as the reactive linker for biomolecule conjugation. The incorporation of a fluorine atom can be advantageous in the design of fluorescent probes. Fluorine substitution can alter the photophysical properties of a dye, potentially enhancing quantum yield, photostability, or shifting emission wavelengths.

The development of novel fluorescent probes is an active area of research, with scientists designing molecules to detect specific analytes or to image cellular organelles. mdpi.comresearchgate.netmdpi.com For example, silicon-rhodamine isothiocyanate (SITC) has been developed as a modern tool for fluorescent labeling, offering high stability and excellent photophysical properties for high-resolution microscopy. rsc.org A molecule like this compound could potentially be integrated into such advanced probe structures, where the fluorinated phenyl ring might contribute to desired spectroscopic or binding properties.

| Reagent Class | Reactive Group | Target on Biomolecule | Resulting Bond |

| Isothiocyanates | -N=C=S | Primary Amine (-NH₂) | Thiourea |

| Succinimidyl Esters | N-Hydroxysuccinimide ester | Primary Amine (-NH₂) | Amide |

| Sulfonyl Chlorides | -SO₂Cl | Primary Amine (-NH₂) | Sulfonamide |

Potential in Polymer Chemistry and Functional Materials

While the direct application of this compound in polymer chemistry and functional materials is not extensively documented in the available literature, the inherent reactivity of the isothiocyanate group suggests potential utility in these fields. Isothiocyanates can participate in polymerization reactions, particularly in the formation of polythioureas. The reaction between diisocyanates and diamines to form polyureas is a fundamental process in polymer chemistry; a similar reaction involving diisothiocyanates and diamines could be envisioned to create sulfur-containing polymers with unique material properties.

The fluorine atom in the 3-fluorobenzoyl moiety could also impart specific properties to a resulting polymer or material. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. Incorporating the 3-fluorobenzoyl group as a pendant moiety or within the polymer backbone could be a strategy to modify the surface properties, solubility, or thermal characteristics of a material. For example, thiophenol, a related sulfur-containing aromatic compound, is used in the preparation of polymers and pesticides, highlighting the industrial relevance of such chemical motifs. mdpi.com The development of functional materials often relies on versatile building blocks that can be easily modified or incorporated into larger structures, a role for which this compound is chemically suited.

Role in Organocatalysis and as Chelating Agents for Metal Ion Sequestration

The isothiocyanate functional group and its derivatives can play a significant role in the design of chelating agents for metal ions. While specific studies on this compound as an organocatalyst are not prominent, its derivatives, particularly thioureas, are widely recognized in the field. However, its application in chelation is more directly supported. The sulfur and nitrogen atoms within the isothiocyanate or, more commonly, its thiourea derivatives, can act as Lewis bases, donating electron pairs to coordinate with metal ions.

Research has demonstrated the development of bifunctional chelating agents that incorporate an isothiocyanate residue. nih.gov These agents are designed to first bind a metal ion and then use the reactive isothiocyanate group to conjugate the entire metal-chelate complex to a target molecule, such as a peptide or antibody. nih.gov This is particularly relevant in the development of radiopharmaceuticals, where a radioactive metal ion must be stably bound and delivered to a specific biological target. For instance, novel isothiocyanate-containing ligands have been synthesized for labeling peptides with Fluorine-18 for use in positron emission tomography (PET) imaging. nih.gov

Furthermore, thiourea derivatives synthesized from benzoyl isothiocyanates have been investigated as chelating agents for the spectrophotometric determination of metals like rhodium(III). ukm.my The ability of the thiourea backbone to coordinate with the metal ion forms the basis of the analytical method. The presence of the 3-fluoro substituent on the benzoyl ring could influence the electronic properties of the coordinating atoms, potentially fine-tuning the binding affinity and selectivity for specific metal ions.

Prospects in Food Preservation Technologies as Antimicrobial Agents

Isothiocyanates (ITCs) as a chemical class are recognized for their significant antimicrobial properties, presenting considerable prospects for applications in food preservation. nih.govresearchgate.net These compounds are naturally found in cruciferous vegetables and are responsible for their characteristic pungent flavor. researchgate.netnih.gov Their biological activity includes potent antibacterial and antifungal effects against a wide range of microorganisms, including common foodborne pathogens. nih.govnih.govfrontiersin.org

The antimicrobial efficacy of ITCs can be influenced by their chemical structure. Studies have indicated that aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), may exhibit greater antimicrobial activity compared to their aliphatic counterparts, like allyl isothiocyanate (AITC). nih.govfrontiersin.org This suggests that the benzoyl moiety in this compound could contribute favorably to its antimicrobial potential. Furthermore, the inclusion of halogen atoms, such as fluorine, in related antimicrobial compounds has been shown to enhance activity. For example, fluorophenyl-substituted allylic thiocyanates demonstrated moderate antimicrobial effects. scielo.br

The mechanism of action for ITCs is believed to involve the reaction with thiol groups of essential microbial proteins and enzymes, disrupting cellular function. frontiersin.org Given their volatility, ITCs can be applied as fumigants or in vapor phase to protect foods like pre-cooked meats from spoilage organisms. researchgate.netnih.gov Although the pungent flavor of some ITCs can be a limiting factor, their effectiveness at low concentrations suggests that compounds like this compound could be investigated as part of a new generation of natural-source or nature-inspired antimicrobial agents to enhance food safety and extend shelf-life. researchgate.netfrontiersin.org

| Isothiocyanate Type | Example Compound | Common Source | Antimicrobial Activity Spectrum |

| Aliphatic | Allyl isothiocyanate (AITC) | Horseradish, Wasabi | Bacteria, Fungi |

| Aromatic | Benzyl isothiocyanate (BITC) | Papaya, Cabbage | Gram-positive & Gram-negative bacteria |

| Aromatic | Phenethyl isothiocyanate (PEITC) | Cruciferous vegetables | Bacteria (including Clostridia) |

Development of Pyrazole-Based Delivery Systems for Bioactive Compounds

This compound is a key precursor in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with a wide range of documented biological activities, making them prime candidates for the development of new therapeutic agents. mdpi.comnih.govorientjchem.orgias.ac.in Pyrazoles are a core framework in many pharmaceutical drugs. ias.ac.inorientjchem.org The synthesis of novel pyrazole-based compounds is therefore a critical first step toward creating delivery systems for bioactive molecules, where the pyrazole scaffold itself is the active component.

Research has detailed the synthesis of novel 1H-benzofuro[3,2-c]pyrazole and other pyrazole derivatives starting from 3-substituted phenyl isothiocyanates. mdpi.com In a representative synthesis, the isothiocyanate is reacted to form an intermediate which is then cyclized with hydrazine to build the pyrazole ring system. mdpi.com The resulting pyrazole compounds have been evaluated for their biological effects, with some showing potent inhibitory activity against the growth of tumor cells. For instance, certain pyrazole derivatives synthesized through this route were found to be significantly more potent than existing agents against leukemia (K562) and lung tumor (A549) cell lines. mdpi.com One of the most active compounds was identified as a novel tubulin polymerization inhibitor, a mechanism of action common to many successful anticancer drugs. mdpi.com

By using this compound as a starting building block, medicinal chemists can create libraries of novel, fluorinated pyrazole compounds. The fluorine atom can enhance metabolic stability or binding affinity to biological targets. These bioactive pyrazoles represent the core of a potential drug delivery system, where the molecule is designed to reach and act on a specific pathological site.

Synthesis of Compounds with Potential as Tuberculostatic Agents

The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, necessitates the development of novel therapeutic agents. Within this context, fluorine-containing organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes. Derivatives of benzoyl isothiocyanate, particularly those incorporating fluorine, serve as versatile synthons for a variety of heterocyclic compounds, including thioureas and thiosemicarbazides, which have demonstrated a broad spectrum of biological activities, including antitubercular effects.

The compound this compound is a key intermediate for the synthesis of N-aroyl-N'-substituted thiourea and 1-aroyl-4-substituted thiosemicarbazide (B42300) derivatives. These classes of compounds are of significant interest due to their potential as tuberculostatic agents. The synthetic pathway generally involves the reaction of this compound with various nucleophiles, such as amines or hydrazides, to introduce diverse structural motifs and modulate the biological activity of the resulting molecules.

A common and efficient method for preparing the requisite this compound involves the reaction of 3-fluorobenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an inert solvent like acetone (B3395972) or acetonitrile. The in situ generated isothiocyanate is then directly reacted with a suitable amine or hydrazide without isolation.

The subsequent reaction with an aromatic or aliphatic amine leads to the formation of N-(3-fluorobenzoyl)-N'-(substituted) thiourea derivatives. The rationale behind synthesizing these derivatives lies in the established antitubercular activity of the thiourea pharmacophore. The presence of the 3-fluoro substituent on the benzoyl ring is anticipated to enhance the lipophilicity and, consequently, the cell penetration capabilities of the compounds, potentially leading to improved efficacy against Mycobacterium tuberculosis.

Alternatively, reacting this compound with a hydrazide, such as isoniazid (B1672263) (isonicotinic acid hydrazide), a first-line anti-TB drug, or other substituted hydrazides, yields 1-(3-fluorobenzoyl)-4-(substituted) thiosemicarbazides. This approach allows for the creation of hybrid molecules that combine the structural features of known tuberculostatic agents with the 3-fluorobenzoylthiosemicarbazide scaffold, which may lead to synergistic or enhanced activity.

While direct studies on the tuberculostatic activity of derivatives synthesized specifically from this compound are not extensively documented in the cited literature, research on analogous compounds, such as those derived from 4-fluorobenzoyl isothiocyanate, provides strong evidence for their potential. For instance, a series of 1-(4-fluorobenzoyl)-4-alkyl/arylthiosemicarbazides and their cyclized 1,2,4-triazole-3-thione derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov Several of these compounds exhibited significant activity against Mycobacterium fortuitum. nih.gov This highlights the potential of the fluorobenzoylthiosemicarbazide scaffold in developing new antitubercular agents.

The research findings for closely related fluorinated benzoylthiosemicarbazide derivatives are summarized in the table below. These compounds were tested for their minimum inhibitory concentration (MIC) against Mycobacterium fortuitum, a species often used in preliminary screening for antitubercular agents.

Table 1: Antimycobacterial Activity of 1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazides and Derivatives

| Compound | Substituent (R) | MIC (µg/mL) against M. fortuitum ATCC 6841 |

|---|---|---|

| 2a | Methyl | 64 |

| 2b | Ethyl | 64 |

| 2c | Allyl | 32 |

| 2d | Phenyl | 32 |

| 2e | 4-Methylphenyl | 32 |

| 2f | 4-Methoxyphenyl | 32 |

| 2g | 4-Chlorophenyl | 32 |

Data sourced from studies on 4-fluorobenzoyl analogues. nih.gov

The data indicates that the introduction of a fluorinated benzoyl moiety into the thiosemicarbazide structure can lead to compounds with notable antimycobacterial properties. The activity appears to be influenced by the nature of the substituent at the N4 position, with both alkyl and aryl groups conferring activity. These findings underscore the potential of systematically synthesizing and evaluating a library of compounds derived from this compound to identify novel and potent tuberculostatic agents.

Analytical Methodologies for the Determination and Characterization of Isothiocyanates in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the qualitative and quantitative analysis of isothiocyanates. mdpi.comresearchgate.net The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and structural elucidation. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isothiocyanates. mdpi.comtandfonline.com HPLC systems coupled with an ultraviolet (UV) detector are frequently used for the determination of ITCs. mdpi.com However, a significant challenge in the HPLC analysis of many isothiocyanates is the absence of strong UV chromophores, which can lead to analytical difficulties. mdpi.comtandfonline.com For instance, in the case of sulforaphane (B1684495), UV detection has been performed at low wavelengths such as 196 nm, 202 nm, and 205 nm. mdpi.com

Another issue that can arise during reversed-phase HPLC analysis is the potential for isothiocyanate losses due to precipitation within the chromatographic system, which can impact the accuracy of quantitative results. nih.gov The water solubility of the specific isothiocyanate is a key factor in the extent of this loss. nih.gov To mitigate this, heating the HPLC column has been shown to be an effective strategy. For example, increasing the column temperature to 60°C can reduce the loss of injected ITCs by two to ten times compared to analyses run at 22°C. nih.gov This high-temperature reversed-phase HPLC approach can improve the reliability of quantitative determinations of ITCs. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another well-established technique for the analysis of isothiocyanates, particularly for those that are volatile. mdpi.comacs.org In many applications, GC is coupled with a mass spectrometer (GC-MS) for identification and quantification. mdpi.comnih.gov Dichloromethane (B109758) is a commonly used solvent for the extraction of isothiocyanates prior to GC analysis. mdpi.commdpi.com

A primary concern with GC analysis of isothiocyanates is the potential for thermal degradation of certain compounds in the high-temperature environment of the GC injection port. mdpi.comacs.org For example, some isothiocyanates can be transformed into other compounds during analysis, which would lead to inaccurate quantification. acs.orgnih.gov To address this, careful optimization of GC parameters, such as using a lower initial oven temperature and a splitless injection mode, can be employed to minimize thermal degradation. mdpi.com

Coupled Techniques with Mass Spectrometry (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the analysis of isothiocyanates, offering high sensitivity and specificity. mdpi.com Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the qualitative and quantitative determination of these compounds in complex matrices. mdpi.comresearchgate.net

LC-MS methods are particularly valuable as they can often overcome the challenges associated with the thermal instability of some isothiocyanates in GC analysis. acs.orgnih.gov High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography offers additional sensitivity, enabling more precise and simultaneous determination of various isothiocyanates. mdpi.com

GC-MS is frequently employed for the analysis of volatile isothiocyanates. mdpi.comresearchgate.net The mass spectrometer allows for the confirmation of the identity of the chromatographic peaks, providing a higher degree of confidence in the results. nih.gov For instance, GC-MS has been successfully used to identify and quantify isothiocyanates and their hydrolysis products in various plant extracts. nih.govresearchgate.netscispace.com

| Technique | Principle | Common Detectors | Advantages | Challenges |

|---|---|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV, Diode Array Detector (DAD) | Suitable for a wide range of isothiocyanates, including non-volatile and thermally sensitive compounds. | Lack of strong chromophores in some ITCs can limit sensitivity; potential for precipitation in the system. mdpi.comtandfonline.comnih.gov |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Excellent for the analysis of volatile isothiocyanates. | Potential for thermal degradation of some isothiocyanates. mdpi.comacs.org |

| LC-MS/GC-MS | Chromatographic separation followed by mass analysis for identification and quantification. | Mass Spectrometer | High sensitivity, high specificity, and provides structural information for compound identification. mdpi.com | Higher instrumentation cost compared to standalone chromatographic systems. |

Derivatization Strategies for Enhanced Detection and Quantification

To address the analytical challenges posed by the inherent properties of isothiocyanates, derivatization strategies are often employed. mdpi.com These methods involve reacting the isothiocyanate with a specific reagent to form a more stable and easily detectable product. mostwiedzy.pl Derivatization can improve the chromatographic behavior, enhance the UV absorbance, or increase the ionization efficiency for mass spectrometry, thereby improving the sensitivity and accuracy of the analysis. acs.orgnih.gov

N-Acetyl-L-Cysteine (NAC) Derivatization

Derivatization with N-Acetyl-L-Cysteine (NAC) is a widely used method for the analysis of isothiocyanates by HPLC and LC-MS. nih.govmostwiedzy.plnih.gov In this reaction, the isothiocyanate is converted into a dithiocarbamate (B8719985) conjugate. mostwiedzy.plnih.gov This derivatization is advantageous as it allows for the ionization of the isothiocyanates while keeping their original side chains (R-groups) intact, which is crucial for their identification. acs.orgnih.gov

The NAC derivatization procedure has been optimized and validated for the simultaneous determination of multiple isothiocyanates. mostwiedzy.plnih.gov The reaction is typically carried out by incubating the sample with a solution of NAC and sodium bicarbonate. mostwiedzy.plnih.gov The resulting dithiocarbamates can then be directly analyzed by HPLC or LC-MS. mostwiedzy.pl This method has been shown to have good linearity, recovery, and precision, with limits of detection in the low nanomolar to micromolar range. nih.govmostwiedzy.plwur.nl

Sample Preparation and Extraction Protocols for Research Studies

The isolation of isothiocyanates from a sample matrix is a critical step that significantly influences the accuracy and reliability of analytical results. The selection of an appropriate extraction technique depends on the specific properties of the isothiocyanate and the nature of the matrix. For synthetic compounds like 3-Fluorobenzoyl isothiocyanate, these protocols would be applied to the work-up and purification of a crude reaction product. For analogous aromatic isothiocyanates found in natural sources, these methods are used to extract the compound from complex biological material. nih.gov